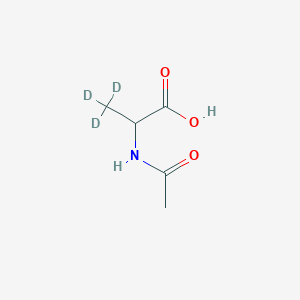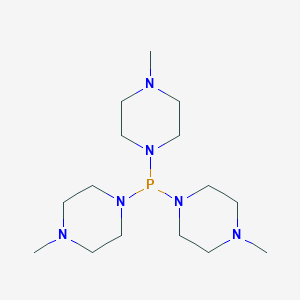
Tris(4-methylpiperazin-1-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-methylpiperazin-1-yl)phosphane is a multidentate phosphorus-nitrogen donor ligand. It is known for its ability to form stable complexes with various metal ions, making it a valuable compound in coordination chemistry and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylpiperazin-1-yl)phosphane typically involves the reaction of phosphorus trichloride with 4-methylpiperazine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-methylpiperazin-1-yl)phosphane undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals.
Substitution Reactions: Can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts such as copper chloride, bromide, and iodide. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under inert conditions .
Major Products Formed
The major products formed from reactions involving this compound are metal complexes, which can exhibit various geometries and coordination numbers depending on the metal ion and reaction conditions .
Aplicaciones Científicas De Investigación
Tris(4-methylpiperazin-1-yl)phosphane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Tris(4-methylpiperazin-1-yl)phosphane involves its ability to coordinate with metal ions through its phosphorus and nitrogen atoms. This coordination can stabilize the metal ion and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-pyridyl)phosphine
- Tris(2-pyridyl)methane
- Tris(2-pyridyl)amine
Uniqueness
Tris(4-methylpiperazin-1-yl)phosphane is unique due to its ability to form stable cubane-like complexes with copper halides, which is not commonly observed with other similar ligands. This unique property makes it valuable for studying metal-ligand interactions and developing new catalytic systems .
Propiedades
Fórmula molecular |
C15H33N6P |
|---|---|
Peso molecular |
328.44 g/mol |
Nombre IUPAC |
tris(4-methylpiperazin-1-yl)phosphane |
InChI |
InChI=1S/C15H33N6P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H2,1-3H3 |
Clave InChI |
VCQVIFAEXZABCN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)P(N2CCN(CC2)C)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



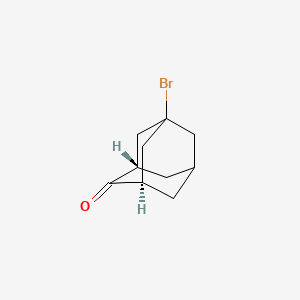
![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)
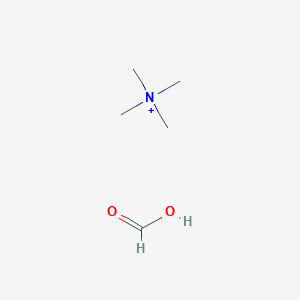

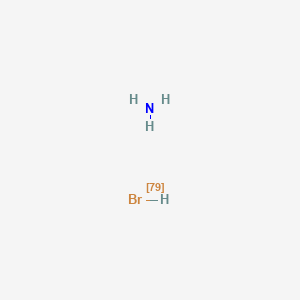


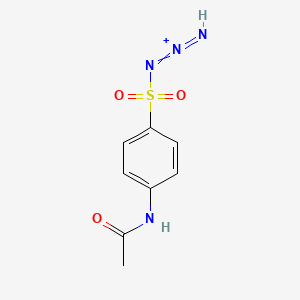

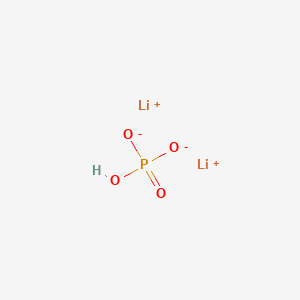
azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
